molecular formula C16H17N3O2 B3721502 2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3721502
M. Wt: 283.32 g/mol
InChI Key: VSVDNYRIMWXRIY-RQZCQDPDSA-N
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Description

2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety linked to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of benzimidazole derivatives with cyclohexenone derivatives under specific conditions. One common method includes the use of a Schiff base reaction, where the benzimidazole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the cyclohexenone ring, potentially converting the double bond to a single bond.

    Substitution: The benzimidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function. Additionally, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

    Benzimidazole: A simpler structure that serves as the core for many derivatives.

    Cyclohexenone: A key intermediate in the synthesis of various organic compounds.

    Schiff Bases: Compounds formed by the condensation of amines with aldehydes or ketones, similar to the synthesis of the target compound.

Properties

IUPAC Name

2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)7-13(20)10(14(21)8-16)9-17-15-18-11-5-3-4-6-12(11)19-15/h3-6,9,20H,7-8H2,1-2H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVDNYRIMWXRIY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=NC3=CC=CC=C3N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/C2=NC3=CC=CC=C3N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
2-[(E)-1H-benzimidazol-2-yliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

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